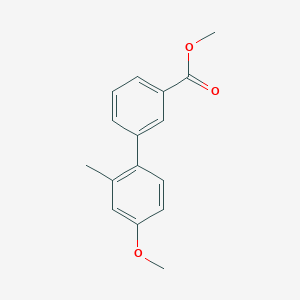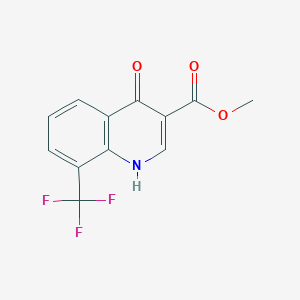![molecular formula C15H11F3O3 B7963799 Methyl 4-[3-(trifluoromethoxy)phenyl]benzoate](/img/structure/B7963799.png)
Methyl 4-[3-(trifluoromethoxy)phenyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[3-(trifluoromethoxy)phenyl]benzoate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a trifluoromethoxy group attached to the phenyl ring, which imparts unique chemical properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-(trifluoromethoxy)phenyl]benzoate typically involves the esterification of 4-[3-(trifluoromethoxy)phenyl]benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[3-(trifluoromethoxy)phenyl]benzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: 4-[3-(trifluoromethoxy)phenyl]benzoic acid.
Reduction: 4-[3-(trifluoromethoxy)phenyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-[3-(trifluoromethoxy)phenyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties, such as increased thermal stability and resistance to degradation
Mecanismo De Acción
The mechanism of action of Methyl 4-[3-(trifluoromethoxy)phenyl]benzoate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Similar structure but lacks the ester group.
Methyl 4-(trifluoromethyl)benzoate: Similar ester but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-(Trifluoromethyl)phenol: Contains a hydroxyl group instead of an ester.
Uniqueness
Methyl 4-[3-(trifluoromethoxy)phenyl]benzoate is unique due to the presence of both the trifluoromethoxy group and the ester functionality. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
methyl 4-[3-(trifluoromethoxy)phenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-20-14(19)11-7-5-10(6-8-11)12-3-2-4-13(9-12)21-15(16,17)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNFUCJKQCWHCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[4-(methoxycarbonyl)phenyl]-5-nitrobenzoate](/img/structure/B7963739.png)


![Methyl 2-chloro-4-[3-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7963760.png)





![dicyclohexylamine methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-enoate](/img/structure/B7963802.png)
![Methyl 4-[4-(2-methoxy-2-oxoethyl)phenyl]benzoate](/img/structure/B7963813.png)
![Methyl 2-[3-(trifluoromethyl)phenyl]benzoate](/img/structure/B7963819.png)
